5-Amino-2-methyl-4-nitrophenol
Overview
Description
5-Amino-2-methyl-4-nitrophenol: is an aromatic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-4-nitrophenol typically involves a multi-step process. One common method is the nitration of 2-methylphenol (o-cresol) to produce 5-nitro-2-methylphenol, followed by the reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions . The reduction step can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Reduction: this compound can be reduced to 5-Amino-2-methylphenol.
Oxidation: Oxidation of the amino group can yield 5-Nitroso-2-methyl-4-nitrophenol or 5-Nitro-2-methyl-4-nitrophenol.
Substitution: Various substituted derivatives of this compound can be formed depending on the substituents introduced.
Scientific Research Applications
Chemistry: 5-Amino-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to undergo specific reactions makes it useful in assays and diagnostic tests .
Medicine: Its structural features can be exploited to develop compounds with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-4-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a nucleophile in substitution reactions, targeting electrophilic sites on enzymes or other biomolecules . Additionally, the nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2-Amino-4-nitrophenol: Similar in structure but lacks the methyl group.
4-Amino-2-nitrophenol: Similar but with different positions of the amino and nitro groups.
5-Methyl-2-nitrophenol: Similar but lacks the amino group.
Uniqueness: 5-Amino-2-methyl-4-nitrophenol is unique due to the presence of both an amino group and a methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-amino-2-methyl-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICSBHZVUJCBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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